5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Description
5-Bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a benzamide derivative featuring a halogenated aromatic core (5-bromo-2-chlorobenzoyl group) and a substituted phenyl ring bearing an imidazo[1,2-a]pyrimidine moiety. The compound’s structure integrates bromine and chlorine substituents, which may enhance lipophilicity and influence binding interactions, alongside the imidazopyrimidine group, a heterocyclic system known for its role in modulating biological activity .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-4-7-16(21)15(10-13)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRGTOYFHLGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine scaffold: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzoyl chloride derivative in the presence of a base like triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological research: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical development: It serves as a lead compound in the development of new drugs.
Chemical biology: Researchers use it to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide with analogous benzamide derivatives, focusing on structural motifs, synthetic pathways, and inferred physicochemical properties.
Substituent Effects: Halogens vs. Methoxy Groups
- Target Compound: The 5-bromo-2-chloro substitution on the benzamide core increases molecular weight (Br: ~80 Da; Cl: ~35 Da) and may enhance steric bulk compared to non-halogenated analogs. Halogens are known to improve membrane permeability and metabolic stability .
- Analog from : The compound 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine replaces the imidazopyrimidine group with a pyridinylmethoxy substituent.
Heterocyclic Moieties: Imidazopyrimidine vs. Chromene
- Analog from : Compound N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide features a chromene scaffold (oxygen-containing heterocycle). Chromenes are associated with antioxidant and anti-inflammatory activities but lack the nitrogen-rich profile of imidazopyrimidines, which may limit their utility in targeting nucleotide-binding domains .
Computational and Structural Insights
- For instance, the imidazopyrimidine’s nitrogen atoms may create distinct electron-deficient regions compared to chromene’s oxygen atom, affecting binding to polar targets.
- SHELX Applications () : Crystallographic refinement via SHELX programs could resolve conformational differences in solid-state structures, such as torsion angles between the benzamide and heterocyclic groups, which are critical for activity .
Biological Activity
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core with bromine and chlorine substituents, as well as an imidazo[1,2-a]pyrimidine moiety. Its molecular formula is with a molecular weight of 441.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.7 g/mol |
| CAS Number | 862810-36-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazo[1,2-a]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Halogenation : Introduction of bromine and chlorine atoms through halogenation reactions.
- Coupling Reactions : The imidazo[1,2-a]pyrimidine derivative is coupled with a benzamide precursor under suitable conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The imidazo[1,2-a]pyrimidine moiety has been shown to bind to certain enzymes and receptors, modulating their activity and leading to significant biological effects.
Target Interactions
- Kinase Inhibition : The compound has been evaluated for its potential as a RET kinase inhibitor, showing moderate to high potency in cellular assays.
- Antitumor Activity : It exhibits significant antiproliferative effects against various cancer cell lines, including lung cancer models.
Biological Activity Studies
Several studies have reported on the biological activity of similar compounds and their derivatives:
-
Antitumor Effects : In vitro studies indicated that related compounds exhibited IC50 values in the nanomolar range against various tumor cell lines. For example:
- Compound A showed an IC50 of 0.64 µM against multiple myeloma cell lines.
- Compound B demonstrated potent activity against colon cancer cells with IC50 values below 100 nM.
-
Cellular Assays : The compound was tested in both 2D and 3D assay formats:
- In 2D assays against A549 lung cancer cells, it demonstrated an IC50 of approximately 6.75 µM.
- In 3D assays, the activity was slightly reduced, indicating the importance of the microenvironment in drug efficacy.
Comparative Analysis
When compared to similar compounds such as 5-bromo-2-chloro-N-isopropylbenzamide , the unique substitution pattern and presence of the imidazo[1,2-a]pyrimidine moiety in this compound contribute to its distinct biological profile.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5-bromo-2-chloro-N-(4-imidazo...) | 6.75 | Antiproliferative (A549) |
| 5-bromo-2-chloro-N-isopropylbenzamide | 12.0 | Antiproliferative |
| Compound A | 0.64 | Antitumor (MM1.S) |
Case Studies
Recent research has highlighted the effectiveness of this compound in various biological assays:
- Study on RET Kinase Inhibition : A study demonstrated that derivatives similar to this compound inhibited RET kinase activity effectively at both molecular and cellular levels.
- Anticancer Activity Assessment : In vivo studies showed that related compounds could significantly reduce tumor growth in mouse models, supporting their potential as therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, and how can purity be ensured?
Answer: The synthesis typically involves sequential coupling reactions. First, the benzoic acid derivative (e.g., 5-bromo-2-chlorobenzoic acid) is activated using carbodiimides like EDCI or DCC, followed by coupling with the amine-containing heterocycle (e.g., 4-imidazo[1,2-a]pyrimidin-2-ylphenylamine) under inert conditions . Critical steps include:
- Activation: Use of HOBt/DMAP to minimize racemization.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
- Characterization: Confirm via -NMR (amide proton at δ 10.8–11.2 ppm), -NMR (carbonyl signal at ~167 ppm), and LC-MS (m/z [M+H]+ calculated) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer: A multi-technique approach is critical:
- FT-IR: Identify amide C=O stretch (~1670 cm) and aromatic C-H stretches (3050–3150 cm) .
- NMR: -NMR resolves imidazopyrimidine protons (e.g., aromatic multiplet at δ 7.2–8.6 ppm) and confirms substitution patterns. -NMR (if applicable) verifies halogen positioning .
- LC-MS/HPLC: Quantify purity (>98%) and detect isotopic patterns (bromine/chlorine doublets) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Answer:
- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) for target proteins (e.g., kinases) .
- Enzyme inhibition: Fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) with IC determination .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess EC .
Advanced Research Questions
Q. How can contradictory data between computational docking predictions and experimental binding assays be resolved?
Answer:
- Validation of models: Re-dock using multiple software (AutoDock, Schrödinger) with crystallographic data (if available). Adjust force fields (e.g., OPLS4) for halogen bonding .
- Experimental follow-up: Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions .
- Solvent effects: Re-run assays with varied buffer conditions (e.g., ionic strength, DMSO%) to rule out artifactual binding .
Q. What strategies optimize halogen substitution (Br/Cl) in the benzamide core to enhance target selectivity?
Answer:
- Electrophilic substitution: Use NBS (N-bromosuccinimide) or SOCl under controlled temperatures (0–5°C) to minimize over-halogenation .
- Directed ortho-metallation: Employ lithiation (LDA/THF, -78°C) for regioselective bromination .
- SAR analysis: Compare analogs (e.g., 5-fluoro vs. 5-bromo derivatives) via SPR to map steric/electronic effects .
Q. How can crystallographic data (e.g., from SHELX refinements) elucidate binding modes with biological targets?
Answer:
- Data collection: High-resolution (<1.5 Å) X-ray diffraction of co-crystallized compound-protein complexes.
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .
- Validation: Check Ramachandran plots and clash scores (MolProbity) to ensure model accuracy. Example: Halogen bonds (Br/Cl···O/N) often show distances of 3.0–3.5 Å .
Q. What analytical approaches resolve discrepancies in NMR spectra caused by rotameric equilibria or tautomerism?
Answer:
- Variable-temperature NMR: Acquire spectra at 25°C and 60°C to observe coalescence of split peaks (e.g., amide rotamers) .
- 2D NMR: - HSQC/HMBC to assign tautomeric forms (e.g., imidazo[1,2-a]pyrimidine vs. alternative ring-open structures) .
- Dynamic NMR modeling: Use EXSY or line-shape analysis to calculate exchange rates (k) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
